molecular formula C5H2BrFOS B13926525 4-Bromo-3-fluorothiophene-2-carbaldehyde

4-Bromo-3-fluorothiophene-2-carbaldehyde

Cat. No.: B13926525
M. Wt: 209.04 g/mol
InChI Key: ZEWCYKWVRIGTDE-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrFOS and a molecular weight of 209.04 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and fluorine atoms on the thiophene ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

The synthesis of 4-Bromo-3-fluorothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of the thiophene ring. For instance, direct fluorination of thiophene with molecular fluorine (F2) can be used to introduce the fluorine atom . The bromine atom can be introduced through bromination reactions using reagents like N-bromosuccinimide (NBS). The aldehyde group is typically introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .

Chemical Reactions Analysis

4-Bromo-3-fluorothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

4-Bromo-3-fluorothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

4-Bromo-3-fluorothiophene-2-carbaldehyde can be compared with other similar compounds, such as:

The unique combination of bromine and fluorine atoms in this compound makes it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C5H2BrFOS

Molecular Weight

209.04 g/mol

IUPAC Name

4-bromo-3-fluorothiophene-2-carbaldehyde

InChI

InChI=1S/C5H2BrFOS/c6-3-2-9-4(1-8)5(3)7/h1-2H

InChI Key

ZEWCYKWVRIGTDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)C=O)F)Br

Origin of Product

United States

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